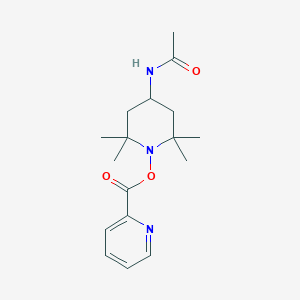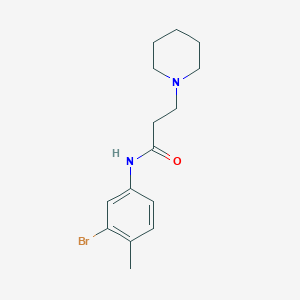![molecular formula C13H19N3OS B11505486 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11505486.png)
2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the dimethylaminoethyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application.
化学反应分析
Types of Reactions
2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in understanding and manipulating these pathways.
相似化合物的比较
Similar Compounds
- 2-{[2-(Ethylamino)ethyl]sulfanyl}-N,N-dimethylethanamine
- 2-{(2-[(4-Oxo-6-trifluoromethyl-1,4-dihydropyrimidin-2-yl)sulfanyl]ethyl}isoindoline-1,3-dione
Uniqueness
2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
属性
分子式 |
C13H19N3OS |
|---|---|
分子量 |
265.38 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H19N3OS/c1-10-7-11(9-17-4)12(8-14)13(15-10)18-6-5-16(2)3/h7H,5-6,9H2,1-4H3 |
InChI 键 |
SZPLXBVPCANRNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)SCCN(C)C)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505404.png)
![2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone](/img/structure/B11505408.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)


![7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B11505432.png)
![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505445.png)
![4-{3-[4-(2-Amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505450.png)
![Ethanone, 1-[1-(4-ethylamino-6-piperidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-](/img/structure/B11505456.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11505457.png)
![4,5-Diphenyl-2-piperidin-1-ylmethyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11505460.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate](/img/structure/B11505463.png)
![2-(1H-benzimidazol-1-yl)-N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11505469.png)
![N-[2-(4-butoxyphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11505479.png)
